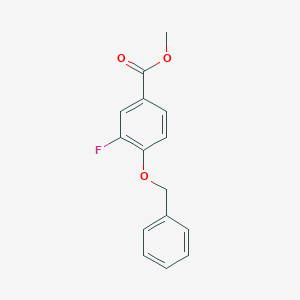

Methyl 4-(benzyloxy)-3-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(benzyloxy)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a fluorine atom attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-3-fluorobenzoate typically involves the esterification of 4-(benzyloxy)-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to yield the corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Formation of 4-(benzyloxy)-3-fluorobenzaldehyde or 4-(benzyloxy)-3-fluorobenzoic acid.

Reduction: Formation of 4-(benzyloxy)-3-fluorobenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a probe in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-(benzyloxy)-3-fluorobenzoate is largely dependent on its chemical structure. The benzyloxy group and fluorine atom can interact with various molecular targets, influencing the compound’s reactivity and biological activity. For instance, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(benzyloxy)benzoate: Lacks the fluorine atom, resulting in different reactivity and biological properties.

Methyl 3-fluorobenzoate: Lacks the benzyloxy group, affecting its chemical behavior and applications.

Methyl 4-(methoxy)-3-fluorobenzoate: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical and biological properties.

Uniqueness: Methyl 4-(benzyloxy)-3-fluorobenzoate is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Methyl 4-(benzyloxy)-3-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a benzyloxy group and a fluorine atom attached to a benzoate framework. This structural configuration enhances its reactivity and biological activity, making it a valuable candidate for drug discovery.

The primary mode of action for this compound involves its interaction with biological targets such as enzymes or receptors. The fluorine atom in the compound is known to enhance binding affinity and metabolic stability, which can lead to improved pharmacological profiles. The compound is also utilized in Suzuki–Miyaura cross-coupling reactions, where it acts as an intermediate, facilitating the formation of carbon–carbon bonds.

Antifungal Activity

Research indicates that this compound exhibits promising antifungal properties. A study utilized molecular docking techniques to analyze its binding interactions with fungal proteins. The compound demonstrated a binding energy of -5.00 kcal/mol, indicating a strong affinity for the target protein involved in fungal diseases. The presence of hydrogen bonds with residues SER'28 and GLU'130 further supports its potential as an antifungal agent .

Data Table: Biological Activities of this compound

| Activity | Target | Binding Energy (kcal/mol) | Mechanism |

|---|---|---|---|

| Antifungal | Fungal protein 4FPR | -5.00 | Hydrogen bonding interactions |

| Anticancer | Cancer cell lines | TBD | Metabolized to reactive species |

Case Studies

- Antifungal Study : In silico evaluations demonstrated that this compound forms stable interactions with fungal proteins, suggesting its potential as a therapeutic agent against fungal infections. The study highlighted the importance of hydrogen bonding in enhancing the compound's efficacy .

- Anticancer Potential : Although direct studies on this compound are scarce, related fluorinated compounds have shown promising results in inhibiting cancer cell growth without exhibiting biphasic dose-response relationships, which complicate drug development . This suggests that this compound may share similar beneficial properties.

Toxicity and Safety Profile

Toxicity assessments for this compound indicate that the compound is generally safe at therapeutic doses; however, detailed toxicity studies are necessary to establish a comprehensive safety profile. Predictive models have been employed to evaluate potential toxicity parameters, which will aid in determining appropriate dosage levels for therapeutic applications .

Eigenschaften

IUPAC Name |

methyl 3-fluoro-4-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMATDNZWYSUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.